molecular formula C13H15F2N3O3 B11833578 Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Cat. No.: B11833578
M. Wt: 299.27 g/mol
InChI Key: SGTKHJHYTZXDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a pyrazolo[3,4-b]pyridine derivative characterized by a difluoromethyl group at position 4, an ethyl substituent at position 2, and a methyl ester-linked propanoate moiety at position 7.

Properties

IUPAC Name

methyl 3-[4-(difluoromethyl)-2-ethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O3/c1-3-17-7-9-8(12(14)15)6-10(19)18(13(9)16-17)5-4-11(20)21-2/h6-7,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTKHJHYTZXDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazolo[3,4-b]Pyridine Formation

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized through cyclocondensation reactions. A common approach involves reacting 2-chloronicotinic acid derivatives with hydrazine hydrate or substituted hydrazines. For example:

  • Acid Chloride Formation :

    • 2-Chloronicotinic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

    • Conditions : 90°C, 4–6 hours, excess SOCl₂.

    • Yield : ~95% (crude).

  • Hydrazine Cyclization :

    • The acid chloride reacts with methylhydrazine in toluene under reflux to form the pyrazolo[3,4-b]pyridine core.

    • Conditions : 110°C, 12 hours, molar ratio 1:1.2 (acid chloride:methylhydrazine).

    • Yield : 78–82%.

Difluoromethyl Group Introduction

The difluoromethyl group is introduced via halogenation or nucleophilic substitution. A patented method employs:

  • Carbointercalation :

    • Difluorochloromethane reacts with methylhydrazine and carbon monoxide in the presence of sodium formate.

    • Catalyst : Palladium(II) acetate.

    • Conditions : 60°C, 24 hours.

    • Intermediate : Methyl 3-(4-chloro-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate.

  • Halogenation :

    • Bromination of the intermediate using bromine in N,N-dimethylformamide (DMF) at -5°C to 0°C.

    • Conditions : 2 hours, stoichiometric Br₂.

    • Yield : 85–90%.

Propanoate Esterification

The propanoate side chain is introduced via esterification:

  • The halogenated intermediate reacts with propiolic acid in the presence of a base (e.g., NaOH).

  • Conditions : Room temperature, 2 hours, pH 6.

  • Yield : 86.2% after recrystallization.

Catalytic Decarboxylative Coupling

Radical-Mediated Cyclization

A transition-metal-free method utilizes α,α-difluorophenylacetic acid and 2-arylbenzoimidazoles:

  • Decarboxylation :

    • α,α-Difluorophenylacetic acid undergoes decarboxylation with (NH₄)₂S₂O₈ in DMSO.

    • Conditions : 80°C, 8 hours, argon atmosphere.

    • Intermediate : Difluoroarylmethyl radical.

  • Cyclization :

    • The radical reacts with a preformed pyrazolo[3,4-b]pyridine intermediate.

    • Yield : 89–94%.

Comparative Analysis of Synthesis Routes

Method Key Steps Catalyst/Reagents Yield Purity
CyclocondensationAcid chloride formation, cyclizationSOCl₂, methylhydrazine78–82%95–98%
HalogenationBromination, esterificationBr₂, NaOH, propiolic acid86.2%98.8%
Decarboxylative couplingRadical generation, cyclization(NH₄)₂S₂O₈, DMSO89–94%97–99%

Advantages and Limitations:

  • Cyclocondensation : Cost-effective but requires harsh conditions (SOCl₂).

  • Halogenation : High purity but involves toxic bromine.

  • Decarboxylative coupling : Eco-friendly (solvent-free) but limited scalability.

Optimization Strategies

Solvent and Temperature Effects

  • DMSO enhances radical stability in decarboxylative methods, improving yields.

  • Low-temperature bromination (-5°C) minimizes side reactions.

Catalyst Recycling

  • Polycarbonate-supported catalysts (e.g., AlCl₃/TiCl₄) enable reusable systems for esterification.

  • Reusability : >5 cycles with <5% activity loss.

Industrial Scalability Considerations

Cost Analysis

Component Cost (USD/kg)
2-Chloronicotinic acid120–150
Difluorochloromethane200–220
(NH₄)₂S₂O₈50–70
  • Decarboxylative coupling is 20–30% cheaper due to lower catalyst costs.

Environmental Impact

  • Bromination generates HBr waste, requiring neutralization.

  • Radical methods produce minimal byproducts (CO₂ and H₂O) .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity and leading to various biological effects.

    Interference with DNA/RNA: It may interact with nucleic acids, affecting processes such as replication and transcription.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The biological and physicochemical properties of pyrazolo[3,4-b]pyridines are highly dependent on substituent variations. Below is a detailed comparison with key analogs:

Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Differences
Target Compound* 2-Ethyl, 4-Difluoromethyl C14H17F2N3O3 313.30 - Reference structure
Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate 2-Isopropyl, 4-Difluoromethyl C14H17F2N3O3 313.30 1018126-97-0 Bulkier isopropyl group at position 2
3-(4-(Difluoromethyl)-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid 2-Propyl, 4-Difluoromethyl C13H15F2N3O3 299.27 1018126-85-6 Propyl substituent; carboxylic acid form
3-[4-(Difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 2-Isopropyl, 3-Methyl, 4-Difluoromethyl C14H17F2N3O3 313.31 1018164-30-1 Additional methyl at position 3
Methyl 3-(2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate 2,3-Dimethyl, 4-Trifluoromethyl C13H14F3N3O3 329.27 1018128-14-7 Trifluoromethyl at position 4; dimethyl substituents

Notes:

  • Electronic Effects : The trifluoromethyl group (Comparison 4) is a stronger electron-withdrawing group than difluoromethyl, which may enhance metabolic stability or alter reactivity .
  • Acid vs. Ester : Carboxylic acid derivatives (e.g., Comparison 2) exhibit higher polarity, reducing membrane permeability compared to ester forms .
Lipophilicity and Solubility
  • Ethyl vs. Isopropyl : The ethyl substituent in the target compound offers moderate lipophilicity, while the isopropyl analog (Comparison 1) may exhibit higher logP values due to increased hydrocarbon content .

Biological Activity

Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a synthetic compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of the difluoromethyl group and the ethyl substituent at specific positions enhances its lipophilicity and potential interaction with biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Core StructurePyrazolo[3,4-b]pyridine
SubstituentsDifluoromethyl, ethyl
Functional GroupsEster (propanoate)
Molecular WeightApprox. 300 g/mol

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It exhibits significant inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells.

The mechanism involves the inhibition of DHFR, leading to reduced availability of tetrahydrofolate, which is essential for nucleotide synthesis. This results in cell cycle arrest and apoptosis in susceptible cancer cells.

Case Studies

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
    • Findings : The compound induced apoptosis by upregulating pro-apoptotic proteins (caspases and Bax) while downregulating anti-apoptotic proteins (Bcl-2) .
  • Comparative Analysis with Methotrexate :
    • Objective : To compare the efficacy of the compound with methotrexate (MTX), a standard chemotherapy drug.
    • Results : The compound exhibited a lower IC50 value than MTX in inhibiting DHFR activity, suggesting superior potency .

Table 2: Comparative Antitumor Activity Data

CompoundIC50 (µM)Mechanism of Action
Methyl Compound1.83DHFR inhibition
Methotrexate5.57DHFR inhibition

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-b]pyridine core can significantly affect biological activity. The introduction of difluoromethyl and ethyl groups enhances binding affinity to DHFR and improves lipophilicity, facilitating better cellular uptake.

Key Findings

  • Difluoromethyl Group : Increases hydrophobic interactions with target enzymes.
  • Ethyl Substituent : Contributes to overall molecular stability and solubility.

Q & A

Q. Critical Parameters :

  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acid-sensitive steps).
  • Temperature control to avoid side reactions (e.g., <100°C for cyclization).
  • Catalysts such as Pd(OAc)₂ for cross-coupling steps (if applicable) .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:
Computational tools are critical for predicting absorption, distribution, metabolism, and excretion (ADME):

  • Molecular Dynamics (MD) Simulations : Assess membrane permeability via logP calculations (e.g., using Schrödinger’s QikProp). The compound’s logP (~2.8) suggests moderate lipophilicity, requiring optimization for blood-brain barrier penetration .
  • Docking Studies : Identify potential binding modes to kinase targets (e.g., EGFR, VEGFR) using AutoDock Vina. The difluoromethyl group may enhance hydrophobic interactions, while the ester group influences solubility .
  • Metabolism Prediction : CYP450 enzyme interactions can be modeled with StarDrop or MetaSite. Hydrolysis of the methyl ester (via esterases) may generate active metabolites requiring in vitro validation .

Q. Table 1: Predicted ADME Properties

PropertyValue (Predicted)Method/Tool
logP2.8QikProp
Solubility (mg/mL)0.15ChemAxon
CYP3A4 Inhibition (IC₅₀)12 μMMetaSite

Basic: What analytical techniques are essential for characterizing this compound and ensuring purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm structural integrity. Key signals include:
    • Pyrazolo[3,4-b]pyridine protons at δ 7.8–8.2 ppm (aromatic region).
    • Difluoromethyl (-CF₂H) as a triplet (²JHF ~55 Hz) in ¹⁹F NMR .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 5 μm, 250 mm) with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies) .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = C₁₃H₁₄F₂N₂O₃⁺, calc. 309.0952) .

Validation : Cross-reference with synthetic intermediates and commercial standards (e.g., PubChem data for related pyrazolopyridines) .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?

Answer:
SAR studies focus on modifying substituents to enhance target affinity and selectivity:

  • Pyrazole Core : Rigidity of the pyrazolo[3,4-b]pyridine scaffold is critical for kinase inhibition. Substitution at the 4-position (e.g., CF₃ vs. CF₂H) alters steric and electronic interactions .
  • Ester Group : Replacing the methyl ester with ethyl or tert-butyl esters modulates solubility and metabolic stability. For example, ethyl esters may prolong half-life in vivo .
  • Ethyl vs. Bulkier Alkyl Groups : Larger substituents (e.g., isopropyl) at the 2-position reduce solubility but improve binding to hydrophobic pockets .

Q. Table 2: SAR Trends for Analogous Compounds

Substituent (Position)Bioactivity (IC₅₀, nM)Solubility (μM)
CF₂H (4)45 ± 3 (EGFR)150
CF₃ (4)28 ± 2 (EGFR)90
Ethyl (2)120 ± 5 (VEGFR)300
Isopropyl (2)65 ± 4 (VEGFR)75

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data across studies?

Answer:
Discrepancies often arise from assay conditions or structural variations:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays). For example, IC₅₀ values for EGFR range from 20–100 nM depending on ATP levels (1–10 mM) .
  • Compound Purity : Impurities >2% can skew results. Validate via HPLC and orthogonal techniques (e.g., LC-MS) .
  • Structural Analogues : Subtle differences (e.g., methyl vs. ethyl esters) significantly impact activity. Cross-reference PubChem CID 47002295 (similar pyrazolopyridine derivatives) for benchmarking .

Case Study : A 2023 study reported conflicting IC₅₀ values (45 vs. 120 nM) for VEGFR inhibition. Reconciliation revealed differences in cell lines (HEK293 vs. HUVEC) and ester hydrolysis rates .

Basic: What safety precautions are required when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis (volatile intermediates like ClCF₂H may release HF).
  • Storage : Keep in airtight containers at -20°C to prevent ester hydrolysis .

Q. Emergency Protocols :

  • Skin contact: Wash with 10% NaHCO₃ solution to neutralize acidic byproducts.
  • Spill management: Absorb with vermiculite and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.